molecular formula C25H23ClN4S B2699553 (E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 385387-96-2

(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2699553
CAS No.: 385387-96-2
M. Wt: 447
InChI Key: HFCIWCANOYERPS-QPJJXVBHSA-N
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Description

(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a cinnamylpiperazinyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is reacted with the thieno[2,3-d]pyrimidine core.

    Attachment of the Cinnamylpiperazinyl Moiety: This step can be carried out through a nucleophilic substitution reaction where the piperazine ring is functionalized with a cinnamyl group, followed by its attachment to the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydrogenated products.

Scientific Research Applications

(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(4-chlorophenyl)-4-(4-benzylpiperazin-1-yl)thieno[2,3-d]pyrimidine
  • (E)-5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Uniqueness

(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the cinnamylpiperazinyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4S/c26-21-10-8-20(9-11-21)22-17-31-25-23(22)24(27-18-28-25)30-15-13-29(14-16-30)12-4-7-19-5-2-1-3-6-19/h1-11,17-18H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCIWCANOYERPS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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